molecular formula C9H18N2O3S B2926710 N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 1119447-76-5

N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

Cat. No.: B2926710
CAS No.: 1119447-76-5
M. Wt: 234.31
InChI Key: CPSZUJVUZDHXHY-UHFFFAOYSA-N
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Description

“N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would be based on the structures of its components. Piperidine is a six-membered ring with one nitrogen atom . The “N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]” part indicates that the piperidine ring is substituted with a methyl group and a 2-oxo-2-ethyl group.

Scientific Research Applications

Molecular and Supramolecular Structures

The molecular and supramolecular structures of derivatives related to N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide have been studied, highlighting their potential as ligands for metal coordination. Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide reveals diverse conformations and hydrogen-bonding patterns, contributing to the understanding of their coordination chemistry and supramolecular assembly (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Role in Synthesis and Chemical Reactions

  • The synthesis and oxidation of 1,4-dihydropyridines to corresponding pyridine derivatives using methanesulfonic acid and sodium nitrite reveal the utility of related sulfonamide compounds in facilitating chemical transformations under mild conditions (K. Niknam, S. M. Razavian, M. A. Zolfigol, Iraj Mohammahpoor‐Baltork, 2006).
  • The anaerobic oxidation of ethane by archaea, a process relevant in natural gas biogeochemistry, involves compounds structurally similar to methanesulfonamide derivatives. This research provides insights into microbial pathways for ethane utilization, highlighting the broader implications of sulfonamide chemistry in environmental processes (Song-Can Chen et al., 2019).

Analytical Applications

  • The development of analytical methods for the determination of sulfonate ester genotoxic impurities in pharmaceutical compounds emphasizes the relevance of methanesulfonamide derivatives in ensuring drug safety and efficacy (Chaozheng Zhang et al., 2016; Jie Zhou et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that “N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide” is involved in. Piperidine derivatives are used in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Properties

IUPAC Name

N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-10(15(2,13)14)8-9(12)11-6-4-3-5-7-11/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSZUJVUZDHXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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